molecular formula C7H5BrN2S B1512258 6-Bromobenzo[d]isothiazol-3-amine CAS No. 1379324-86-3

6-Bromobenzo[d]isothiazol-3-amine

Cat. No.: B1512258
CAS No.: 1379324-86-3
M. Wt: 229.1 g/mol
InChI Key: YQRGJKVMKDCMBJ-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C7H5BrN2S and a molecular weight of 229.10 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]isothiazol-3-amine typically involves the bromination of benzo[d]isothiazol-3-amine. The reaction conditions include the use of bromine (Br2) as the brominating agent and a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3). The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with cooling systems to maintain optimal reaction temperatures. The process is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[d]isothiazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzo[d]isothiazol-3-one derivatives.

  • Reduction: Reduction reactions can produce 6-Bromobenzo[d]isothiazol-3-ol.

  • Substitution: Nucleophilic substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

6-Bromobenzo[d]isothiazol-3-amine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-Bromobenzo[d]isothiazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

6-Bromobenzo[d]isothiazol-3-amine is similar to other benzo[d]isothiazole derivatives, such as 5-Bromobenzo[d]isothiazol-3-amine. it is unique in its bromine substitution at the 6-position, which can influence its chemical reactivity and biological activity. Other similar compounds include:

  • 5-Bromobenzo[d]isothiazol-3-amine

  • 7-Bromobenzo[d]isothiazol-3-amine

  • 6-Chlorobenzo[d]isothiazol-3-amine

These compounds share structural similarities but differ in their halogen substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

6-bromo-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRGJKVMKDCMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857535
Record name 6-Bromo-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379324-86-3
Record name 6-Bromo-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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